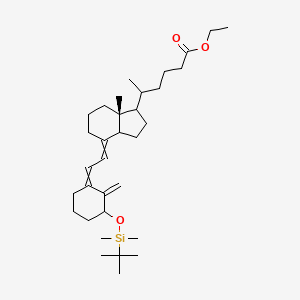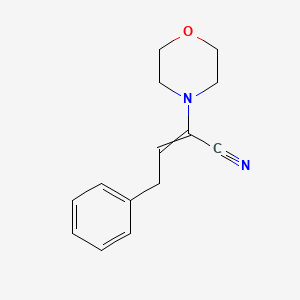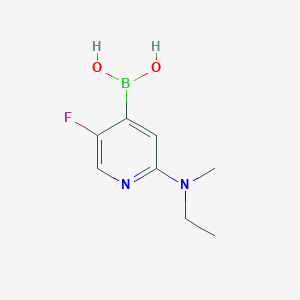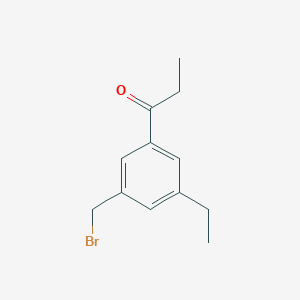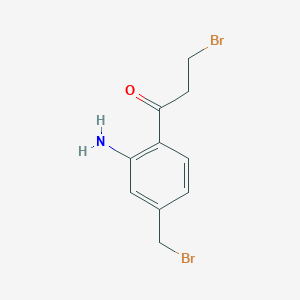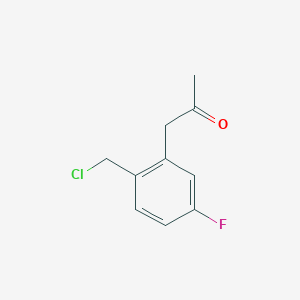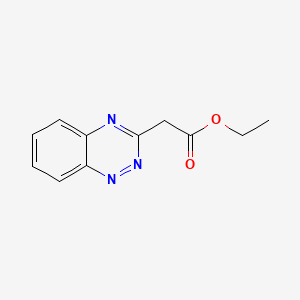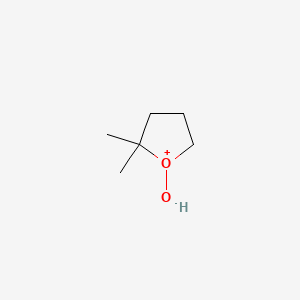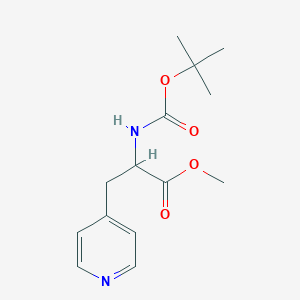
o-(4-Amino-m-tolylazo)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(4-Amino-m-tolylazo)phenol: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C13H13N3O, and it has a molecular weight of 227.29 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Diazotization and Coupling Reaction: The most common method for synthesizing o-(4-Amino-m-tolylazo)phenol involves the diazotization of 4-amino-m-toluidine followed by a coupling reaction with phenol. The diazotization process typically requires sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: o-(4-Amino-m-tolylazo)phenol can undergo oxidation reactions to form quinones.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sulfuric acid (H2SO4) for nitration, aluminum chloride (AlCl3) for Friedel-Crafts reactions
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Dye Synthesis: o-(4-Amino-m-tolylazo)phenol is widely used in the synthesis of azo dyes due to its vibrant color properties.
Biology:
Biological Staining: The compound is used as a staining agent in biological research to highlight specific structures in cells and tissues.
Medicine:
Drug Development: Research is ongoing to explore the potential of azo compounds, including this compound, in drug development for their antimicrobial and anticancer properties.
Industry:
Textile Industry: The compound is used in the textile industry for dyeing fabrics.
Plastics and Coatings: It is also used in the production of plastics and coatings to impart color and improve material properties.
Wirkmechanismus
Molecular Targets and Pathways:
Proteolytic Activity: o-(4-Amino-m-tolylazo)phenol acts as a proteolytic agent, breaking down proteins by hydrolyzing peptide bonds.
Antimicrobial Action: The compound interferes with bacterial cell wall synthesis and DNA replication, leading to increased sensitivity of bacterial cells to the compound.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
102107-60-8 |
|---|---|
Molekularformel |
C13H13N3O |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
2-[(4-amino-3-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C13H13N3O/c1-9-8-10(6-7-11(9)14)15-16-12-4-2-3-5-13(12)17/h2-8,17H,14H2,1H3 |
InChI-Schlüssel |
BSBLFVUFNYTTLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=CC=C2O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(6-Bromohexyl)oxy]-4-ethenylbenzene](/img/structure/B14070439.png)
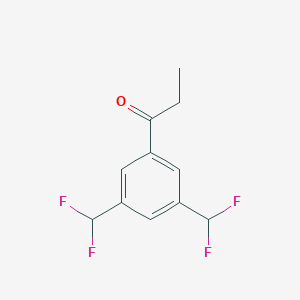
![2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide](/img/structure/B14070453.png)
![Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole](/img/structure/B14070456.png)
